molecular formula C12H16Cl3NO3 B13786163 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 64046-52-2

2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride

Cat. No.: B13786163
CAS No.: 64046-52-2
M. Wt: 328.6 g/mol
InChI Key: GFGAOQSSHHPCRD-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a quaternary ammonium salt featuring a 2,4-dichlorophenoxyacetyl moiety linked via an ester bond to a dimethylazanium chloride group. This compound is structurally characterized by:

  • Aromatic Core: A 2,4-dichlorophenoxy group, known for its herbicidal and pharmacological activities .
  • Ester Linkage: Connects the aromatic core to the ammonium group, influencing solubility and reactivity.
  • Quaternary Ammonium: The dimethylazanium chloride group enhances water solubility and may improve bioavailability compared to neutral esters or amides .

Properties

CAS No.

64046-52-2

Molecular Formula

C12H16Cl3NO3

Molecular Weight

328.6 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C12H15Cl2NO3.ClH/c1-15(2)5-6-17-12(16)8-18-11-4-3-9(13)7-10(11)14;/h3-4,7H,5-6,8H2,1-2H3;1H

InChI Key

GFGAOQSSHHPCRD-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the COX-2 enzyme, leading to anti-inflammatory effects . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The 2,4-dichloro configuration enhances electrophilicity and bioactivity compared to mono-substituted analogs (e.g., 4-chloro in ).
  • Ammonium vs. Hydrazide : The quaternary ammonium group increases water solubility, whereas hydrazides (e.g., ) rely on hydrogen bonding for solubility.

Physical and Spectral Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted) Spectral Data (1H-NMR, ESI-MS) Reference
2-[2-(2,4-Dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride Not reported ~322.2* High (ionic nature) Not reported Target
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride Not reported 322.2 Moderate to high Not reported
N'-[2-(2,4-Dichlorophenoxy)acetyl]pentanehydrazide (4r) 196–198 437.95 [M−H]− Low (non-ionic) δ 4.73 (s, CH2O), 10.26 (s, NH)
N'-(2-(2,4-Dichlorophenoxy)acetyl)nicotinohydrazide (4v) 197–199 328.16 Low δ 7.58 (s, Ph), 10.26 (s, NH)

*Estimated based on analogs .

Key Observations :

  • Melting Points : Quaternary ammonium salts (e.g., ) likely have lower melting points than crystalline hydrazides (e.g., 196–216°C in ).
  • Spectral Data : Hydrazides show distinct NH proton signals (δ ~10.26 ppm) , absent in quaternary ammonium salts.

Herbicidal Activity

  • Hydrazides : Compounds like 4r (Table 5 in ) exhibit herbicidal activity against Digitaria sanguinalis (pIC50 values derived from 3D-QSAR modeling) .
  • Quaternary Salts : Enhanced solubility may improve foliar absorption, but direct activity data are unavailable.

Pharmacological Potential

  • Toxicity Concerns: 2,4-Dichlorophenoxy propionic acid is a suspected carcinogen , but quaternary ammonium groups may alter metabolic pathways, reducing toxicity.

Key Observations :

  • The ionic nature of quaternary ammonium salts may reduce dermal/oral absorption compared to neutral phenoxy acids .

Biological Activity

The compound 2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium chloride , commonly referred to as 2,4-D dimethylammonium salt , is a quaternary ammonium herbicide derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound has garnered attention due to its biological activity, particularly in agricultural applications and its environmental implications. This article will delve into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C12H17Cl2NO
  • Molecular Weight : 294.17 g/mol
  • Boiling Point : 375ºC at 760 mmHg
  • Flash Point : 180.6ºC
PropertyValue
Molecular FormulaC12H17Cl2NO
Molecular Weight294.17 g/mol
Boiling Point375ºC
Flash Point180.6ºC
DensityNot specified

The primary mechanism of action for 2,4-D dimethylammonium salt involves its role as an auxin mimic, promoting uncontrolled growth in susceptible plant species. This leads to cell elongation and division, ultimately resulting in plant death. It primarily affects broadleaf weeds while having minimal impact on grasses.

Toxicological Studies

Research indicates that exposure to 2,4-D dimethylammonium salt can lead to various toxicological effects in non-target organisms. A study published in the Journal of Environmental Science highlighted that aquatic organisms exposed to this herbicide exhibited significant behavioral changes and reduced reproductive success .

Case Studies

  • Aquatic Toxicity : A study conducted in Fuzhou, China, assessed the degradation of 2,4-D in natural agricultural soils and its subsequent effects on local aquatic ecosystems. The findings revealed that degradation followed first-order kinetics with a half-life of approximately 4.6 days . This rapid degradation suggests a lower risk of long-term accumulation in aquatic environments.
  • Soil Microbial Activity : Research published in the International Journal of Environmental Research and Public Health examined the impact of 2,4-D on soil microbial communities. The study found that while certain microbial populations decreased following application, others adapted and thrived, indicating a complex interaction between the herbicide and soil biota .

Environmental Impact

The environmental implications of using 2,4-D dimethylammonium salt are significant due to its potential for runoff into water bodies and its effect on non-target species. Monitoring programs have been established to assess its concentration in surface waters post-application.

Comparative Analysis with Other Herbicides

To understand the relative effectiveness and safety of 2,4-D dimethylammonium salt compared to other herbicides, a comparative analysis is essential.

Table 2: Comparison of Herbicides

HerbicideActive IngredientTarget WeedsToxicity LevelEnvironmental Persistence
2,4-D2,4-Dichlorophenoxyacetic acidBroadleaf weedsModerateModerate (4.6 days)
GlyphosateGlyphosateAnnual grassesLowHigh (months)
AtrazineAtrazineBroadleaf & grass weedsHighModerate (weeks)

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